Cas no 401624-13-3 (1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a specialized organic compound featuring a pyrrole-2,5-dione core substituted with a 2-propoxyphenyl group. This structure imparts unique reactivity and potential utility in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds. The propoxy group enhances solubility in organic solvents, facilitating its use in various reaction conditions. Its electron-deficient pyrrole-dione moiety makes it suitable for applications in cycloaddition reactions or as a precursor for functionalized materials. The compound’s well-defined molecular architecture allows for precise modifications, supporting its role in pharmaceutical or materials science research. Proper handling under controlled conditions is recommended due to its reactive nature.
1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione structure
401624-13-3 structure
Product Name:1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
CAS No:401624-13-3
MF:C13H13NO3
MW:231.247223615646
MDL:MFCD00450954
CID:3095181
PubChem ID:2246135
Update Time:2025-10-30

1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Propoxy-phenyl)-pyrrole-2,5-dione
    • STK027805
    • AKOS001063157
    • BBL001970
    • VS-00973
    • 401624-13-3
    • G19309
    • 1-(2-propoxyphenyl)pyrrole-2,5-dione
    • Z56923280
    • 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • CBDivE_005863
    • AB00074232-01
    • MFCD00450954
    • 1-(2-propoxyphenyl)-1H-pyrrole-2,5-dione
    • BRA62413
    • SR-01000196478-1
    • EN300-06303
    • SR-01000196478
    • 1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
    • MDL: MFCD00450954
    • Inchi: 1S/C13H13NO3/c1-2-9-17-11-6-4-3-5-10(11)14-12(15)7-8-13(14)16/h3-8H,2,9H2,1H3
    • InChI Key: JVESLLWRVUDBRU-UHFFFAOYSA-N
    • SMILES: O(CCC)C1C=CC=CC=1N1C(C=CC1=O)=O

Computed Properties

  • Exact Mass: 231.08954328Da
  • Monoisotopic Mass: 231.08954328Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • Color/Form: NA
  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 366.7±25.0 °C at 760 mmHg
  • Flash Point: 201.6±31.5 °C

1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Security Information

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1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione Suppliers

Amadis Chemical Company Limited
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(CAS:401624-13-3)1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
Order Number:A1160818
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 00:01
Price ($):219.0/617.0/1115.0
Email:sales@amadischem.com

Additional information on 1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Introduction to 1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 401624-13-3)

1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the chemical identifier CAS No. 401624-13-3, belongs to the pyrrole dione class, a family of molecules known for their diverse biological activities and synthetic utility. The presence of both propoxy and phenyl substituents in its molecular framework endows it with unique physicochemical properties and potential pharmacological relevance.

The molecular structure of 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione consists of a pyrrole ring system fused with a dione moiety, further functionalized by an electron-withdrawing carbonyl group at the 2- and 5-positions. The 2-propoxyphenyl substituent introduces a hydrophobic aromatic ring with an alkoxy side chain, which can modulate the compound's solubility, metabolic stability, and interaction with biological targets. Such structural features make it a promising candidate for further exploration in drug discovery and development.

In recent years, there has been growing interest in pyrrole derivatives due to their broad spectrum of biological activities. Pyrrole diones, in particular, have been investigated for their potential roles as antioxidants, anti-inflammatory agents, and enzyme inhibitors. The compound 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has been studied for its pharmacological properties, including its ability to interact with various enzymes and receptors involved in metabolic pathways and signal transduction.

One of the most compelling aspects of this compound is its potential as a scaffold for drug design. The pyrrole dione core provides a versatile platform for structural modifications, allowing chemists to fine-tune its biological activity by introducing additional functional groups or altering the substitution patterns. This flexibility has led to several derivative compounds being explored in preclinical studies for their therapeutic efficacy against various diseases.

Recent research has highlighted the importance of 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione in the context of metabolic disorders. Studies suggest that this compound may interfere with key enzymes involved in glucose metabolism and lipid synthesis, making it a potential candidate for treating conditions such as diabetes and hyperlipidemia. Additionally, its antioxidant properties have been linked to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The synthesis of 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques enhance the efficiency of producing this compound on a scalable basis for further pharmaceutical applications.

From a computational chemistry perspective, virtual screening and molecular docking studies have been instrumental in understanding the binding interactions of 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione with biological targets. These studies provide insights into its mechanism of action and help identify potential lead compounds for drug development. The integration of experimental data with computational models has accelerated the discovery process by predicting the most promising derivatives for further optimization.

The pharmacokinetic profile of 1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is another critical aspect that has been extensively evaluated. Absorption, distribution, metabolism, and excretion (ADME) studies have provided valuable information on how this compound behaves within the body. Understanding these parameters is essential for designing effective dosage regimens and minimizing potential side effects.

In conclusion,1-(2-propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione (CAS No. 401624-13-3) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery efforts aimed at treating metabolic disorders and other diseases. As research continues to uncover new therapeutic applications for this compound, it is likely to play an increasingly important role in the development of novel treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:401624-13-3)1-(2-Propoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
A1160818
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):219.0/617.0/1115.0
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